2-Bromo-5-chlorocinnamic acid, specifically its (E)-isomer, was investigated alongside a series of other cinnamic acid analogues for its potential to inhibit cancer cell proliferation and induce apoptosis. [] The study found that replacing the parent phenol of adapalene with a 3-chloro group in the cinnamic acid analogue mitigated adverse systemic effects observed in mice without significantly compromising its cancer cell inhibitory activity. Further exploration of the pharmacologic space by introducing various substituents at the 3-position of the cinnamic phenyl ring led to the identification of several analogues, including the 3-bromo derivative, exhibiting comparable activity to the lead compound.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4